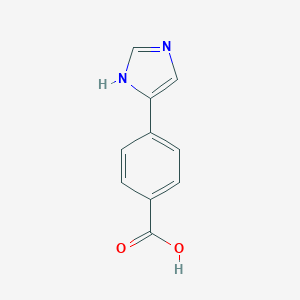

4-(1H-Imidazol-4-yl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDWVSRIPFDSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595169 | |

| Record name | 4-(1H-Imidazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-97-6 | |

| Record name | 4-(1H-Imidazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Imidazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Bifunctional Scaffold of Strategic Importance

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(1H-Imidazol-4-yl)benzoic Acid

In the landscape of modern chemical research, molecules that offer multiple points for synthetic elaboration are of paramount importance. This compound (CAS: 13569-97-6) stands out as a molecule of significant strategic value for both pharmaceutical and materials science applications.[1] This compound uniquely marries the nucleophilic and coordinating properties of an imidazole ring with the classic reactivity of a carboxylic acid. This duality allows it to serve as a versatile scaffold and a foundational building block for a diverse array of more complex molecular architectures.

This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into its structural characteristics, reactivity profile, and its role in the development of novel therapeutics and advanced materials.

Physicochemical and Structural Properties

The key to harnessing the utility of this compound lies in a thorough understanding of its fundamental physicochemical properties. These properties are a direct consequence of the electronic interplay between the electron-donating imidazole ring and the electron-withdrawing carboxylic acid group.

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 13569-97-6 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.19 g/mol | [1] |

| Melting Point | Data not available for 4-yl isomer. For comparison, the 1-yl isomer decomposes at ~305 °C. | [2] |

| pKa (Predicted) | Data not available for 4-yl isomer. For comparison, the 2-yl isomer has a predicted pKa of 3.36 (carboxylic acid). | [3] |

| Storage | 2-8°C | [1] |

Expert Insights on Physicochemical Properties:

-

Acidity and Basicity (pKa): The molecule is amphoteric. The carboxylic acid proton is expected to have a pKa value slightly different from benzoic acid's ~4.2, influenced by the electronic nature of the imidazole substituent. The imidazole ring possesses two nitrogen atoms: the pyrrole-like nitrogen (N-1) is non-basic, while the pyridine-like nitrogen (N-3) is basic, with an expected pKa around 6-7. This dual pKa is critical for its use in forming coordination complexes and for its pharmacokinetic profile in drug design.

-

Solubility: While specific quantitative data is scarce, its structure suggests poor solubility in non-polar solvents and water at neutral pH. It is expected to be soluble in polar organic solvents like DMSO and DMF, and in aqueous solutions at high or low pH due to salt formation. For the related 1-yl isomer, it is known to be soluble in water, which suggests the 4-yl isomer may also exhibit some water solubility.[4]

-

Structural Conformation: In the solid state, significant intermolecular hydrogen bonding is expected between the carboxylic acid's hydroxyl group and the basic nitrogen of the imidazole ring of a neighboring molecule. Crystal structure analysis of the related 1-yl isomer reveals that the imidazole and benzene rings are not coplanar, forming a dihedral angle of 14.5°.[5][6] A similar twisted conformation is likely for the 4-yl isomer, which impacts its packing in crystals and its binding geometry in biological receptors or MOF structures.

Synthesis and Structural Validation

Proposed Synthetic Workflow: A Representative Protocol

The synthesis of a 4-substituted imidazole can be achieved through various condensation reactions. A highly plausible route starts from 4-formylbenzoic acid, utilizing a modified Radziszewski reaction. This approach offers the advantage of readily available starting materials.

Caption: Plausible synthesis and validation workflow for this compound.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: To a solution of 4-formylbenzoic acid (1 equivalent) in a suitable solvent such as aqueous ethanol, add an excess of an ammonia source (e.g., ammonium acetate, ~3-4 equivalents).

-

Reagent Addition: While stirring at room temperature, slowly add an aqueous solution of glyoxal (40% wt, ~1.1 equivalents).

-

Reaction Execution: Heat the mixture to a gentle reflux (e.g., 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The heat provides the necessary activation energy for the multi-step condensation reaction that forms the imidazole ring.

-

Workup: After cooling to room temperature, adjust the pH of the mixture to be slightly acidic (pH 5-6) with a dilute acid (e.g., 1M HCl). This will protonate the basic imidazole nitrogen and neutralize any excess base, but keep the carboxylic acid largely protonated to encourage precipitation.

-

Isolation: The product may precipitate upon cooling or pH adjustment. Collect the crude solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of a non-polar solvent like diethyl ether to remove organic impurities.

-

Purification: Purify the crude solid by recrystallization. A solvent system like ethanol/water or DMF/water is a logical choice. Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Structural Validation by Spectroscopic Methods

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the 4-yl substitution pattern.

-

Benzoic Acid Protons: The protons on the benzene ring are expected to show a characteristic AA'BB' splitting pattern, appearing as two distinct doublets in the aromatic region (~7.8-8.2 ppm), each integrating to 2H. This symmetry is a key differentiator from the more complex splitting seen in 2-yl or 3-yl isomers.

-

Imidazole Protons: Two singlets (or narrow doublets with small coupling) are expected for the C2-H and C5-H protons of the imidazole ring, likely in the range of ~7.5-8.0 ppm.

-

Labile Protons: A broad singlet for the carboxylic acid proton (COOH) will appear far downfield (>12 ppm), and another for the imidazole N-H proton. Both may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR will show the expected number of carbon signals. Key signals include the carbonyl carbon (~167 ppm), the four distinct aromatic carbons of the benzene ring, and the three carbons of the imidazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups: a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), a sharp C=O stretch around 1700 cm⁻¹, and C=N/C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, showing a prominent ion at m/z 189.19 [M+H]⁺ or 187.17 [M-H]⁻.

Chemical Reactivity: A Tale of Two Moieties

The synthetic versatility of this compound stems from its two distinct reactive centers. This allows for orthogonal chemical modifications, where one group can be reacted selectively while the other remains protected or unreactive.

Caption: Dual reactivity pathways of this compound.

-

Reactions at the Carboxylic Acid: The -COOH group undergoes typical reactions of aromatic carboxylic acids.

-

Amide Coupling: This is arguably the most important reaction in drug development. The carboxylic acid can be activated with coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a wide variety of primary or secondary amines to generate a library of amide derivatives.[7]

-

Esterification: Standard Fischer esterification (refluxing with an alcohol under acidic catalysis) or reaction with an alkyl halide under basic conditions yields the corresponding esters.

-

-

Reactions at the Imidazole Ring: The imidazole ring offers two key modes of reactivity.

-

Coordination Chemistry (Lewis Base): The pyridine-like nitrogen (N-3) is a potent Lewis base and readily coordinates to metal ions. This property is extensively exploited in materials science for the synthesis of Metal-Organic Frameworks (MOFs).[1]

-

N-Alkylation/N-Arylation: The pyrrole-like nitrogen (N-1) can be deprotonated with a suitable base and subsequently alkylated or arylated, allowing for further structural diversification.

-

Applications in Research and Development

Pharmaceutical Intermediate and Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. The 4-(imidazol-4-yl) motif is particularly significant as a key pharmacophore for histamine receptor antagonists.[1]

-

Histamine Receptor Antagonists: Histamine receptors are crucial drug targets. H2 receptors mediate gastric acid secretion, while H3 receptors are primarily found in the central nervous system and regulate neurotransmitter release.[8] While the parent compound is an intermediate, its core structure is found in potent antagonists. For example, novel and potent histamine H3 receptor antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[9] In these molecules, the 4-(imidazol-4-yl) group acts as the crucial histamine-mimicking element that anchors the ligand in the receptor's binding pocket. The benzoic acid functionality of our title compound provides a convenient handle to build out the rest of the pharmacophore through amide coupling.

Caption: Key pharmacophoric elements of an H3 receptor antagonist.[9]

-

Enzyme Inhibitors and Other Therapeutics: The scaffold's ability to form hydrogen bonds and coordinate to metal ions (like zinc in metalloenzymes) makes it an attractive starting point for designing various enzyme inhibitors and other potential therapeutics.[1]

Linker for Metal-Organic Frameworks (MOFs)

In materials science, this compound serves as an excellent rigid, linear organic linker for the construction of MOFs. The carboxylate end coordinates to one metal center, while the imidazole nitrogen coordinates to another, allowing for the formation of robust, porous, three-dimensional networks.

A notable study describes the synthesis of eleven new coordination polymers using this ligand with various metal ions like Cu(II), Cd(II), Zn(II), and Co(II).[10] The precise structure of the resulting MOF could be controlled by reaction conditions, leading to materials with diverse topologies and properties relevant to:

-

Gas Storage and Separation: The defined pore sizes and chemical nature of the MOF interior can be tailored for selective adsorption of gases.

-

Luminescence and Sensing: The incorporation of the ligand into a framework can lead to fluorescent materials that can be used as chemical sensors.

-

Heterogeneous Catalysis: The ordered metal sites and functional groups within the MOF can act as active sites for catalysis.[1]

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[11]

-

Storage: Store in a tightly closed container in a dry, cool place (2-8°C).[1]

Conclusion

This compound is a deceptively simple molecule with a rich and complex chemical personality. Its bifunctional nature, combining the reactivity of a carboxylic acid with the versatile coordinating and hydrogen-bonding capabilities of an imidazole ring, makes it an invaluable tool for chemists. From the rational design of potent drug candidates like histamine H3 receptor antagonists to the bottom-up construction of advanced porous materials, this compound serves as a testament to the power of strategic molecular design. As research continues to push the boundaries of medicine and material science, the demand for such versatile and well-characterized chemical building blocks will undoubtedly continue to grow.

References

- MySkinRecipes. (n.d.). This compound.

- Al-Sultani, K. H., & Al-Masoudi, N. A. (2024). 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anti-cancer compound (U.S. Patent No. US11939299B1). U.S.

- Deshpande, A., et al. (2025). Imidazole compounds, process for the synthesis and uses thereof (U.S. Patent Application). Justia Patents.

- PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester.

- Li, Y., et al. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, 14(4), 1834–1844. [Link]

- Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]

- Wikipedia. (2024). H2 receptor antagonist.

- ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL).

- Drugs.com. (n.d.). List of H2 antagonists (H2 blockers).

- Ganellin, C. R. (1985). Histamine H2-antagonists--past, present and future. Scandinavian journal of gastroenterology. Supplement, 118, 1–11. [Link]

- Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate.

- Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395–399. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid.

- CD Bioparticles. (n.d.). 4-(1H-Imidazol-1-yl)Benzoic Acid.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID | 17616-04-5 [chemicalbook.com]

- 3. 4-(1H-IMIDAZOL-2-YL)-BENZOIC ACID | 108035-45-6 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. patents.justia.com [patents.justia.com]

- 8. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 4-(1H-Imidazol-4-yl)benzoic Acid: Pathways, Mechanisms, and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Imidazol-4-yl)benzoic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a C-C linked phenyl-imidazole core, offers a rigid and versatile scaffold for the development of novel pharmaceutical agents, metal-organic frameworks (MOFs), and functional polymers.[1] Unlike its N-linked regioisomer, 4-(1H-imidazol-1-yl)benzoic acid, the synthesis of the 4-yl variant presents unique challenges in achieving regioselectivity and maintaining functional group integrity. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on modern palladium-catalyzed cross-coupling reactions and classical imidazole ring-forming methodologies. We will delve into the mechanistic underpinnings of these pathways, provide field-proven insights into experimental design, and present detailed protocols to enable successful synthesis in a research setting.

Introduction and Strategic Overview

The synthetic accessibility of this compound is paramount for its application as a molecular building block. The primary challenge lies in the selective formation of the C4-aryl bond while managing the reactivity of the imidazole N-H and the carboxylic acid protons. A retrosynthetic analysis reveals two principal strategic disconnections, which form the core of this guide:

-

C-C Cross-Coupling Strategy: Disconnecting the bond between the phenyl and imidazole rings. This approach is the cornerstone of modern synthetic efforts and typically involves a palladium-catalyzed reaction, such as the Suzuki-Miyaura coupling.

-

Imidazole Ring-Formation Strategy: Constructing the imidazole ring onto a pre-functionalized benzoic acid derivative. This leverages classical multicomponent reactions like the Debus-Radziszewski synthesis.

The following sections will explore these pathways in detail, evaluating the causality behind experimental choices and providing a framework for protocol execution.

Figure 1: Retrosynthetic overview of primary synthesis pathways.

Pathway I: Palladium-Catalyzed Cross-Coupling Strategies

The most robust and widely applicable strategy for synthesizing 4-aryl imidazoles involves palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly favored due to the operational simplicity, high functional group tolerance, and the commercial availability of boronic acid reagents.[2]

The Suzuki-Miyaura Coupling Approach

This pathway involves the coupling of an organoboron compound with an organohalide. For our target molecule, this presents two viable routes, primarily differing in the placement of the halide and boron functionalities.

-

Route A: Coupling 4(5)-bromo-1H-imidazole with a 4-boronobenzoic acid derivative.

-

Route B: Coupling a 4-boryl-1H-imidazole with a 4-halobenzoic acid derivative.

Route A is often more practical due to the commercial availability and stability of 4(5)-bromo-1H-imidazole.[3] The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic conditions of the reaction.

Figure 2: General scheme for Suzuki-Miyaura synthesis pathway.

Mechanistic Causality and Protocol Validation

The success of the Suzuki coupling hinges on the careful orchestration of its catalytic cycle. Each component is chosen to address a specific mechanistic requirement.

-

Catalyst Selection: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, air-stable Pd(II) precatalysts like PdCl₂(dppf) or Pd(OAc)₂ are often preferred for their ease of handling.[3] The bulky phosphine ligand (dppf or PCy₃) stabilizes the Pd(0) intermediate, facilitates oxidative addition, and prevents catalyst decomposition.

-

Base: A base is crucial for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[2] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield and must be compatible with the ester protecting group.

-

Solvent System: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is common. This biphasic system helps to dissolve both the organic substrates and the inorganic base.

-

Protecting Groups: While Suzuki reactions can be performed on unprotected haloimidazoles, N-protection (e.g., with a SEM or MOM group) can sometimes improve yields by preventing N-arylation side reactions and improving solubility.[4] However, for simplicity and atom economy, protocols on unprotected substrates are highly desirable.[3][4] The carboxylic acid is almost always protected as an ester to prevent its acidic proton from quenching the basic reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative methodology synthesized from established procedures for similar aryl-imidazole couplings.[3][4]

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a flame-dried Schlenk flask, add 4(5)-bromo-1H-imidazole (1.0 eq), methyl 4-(dihydroxyboranyl)benzoate (1.2 eq), and potassium carbonate (3.0 eq).

-

Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (methyl 4-(1H-imidazol-4-yl)benzoate) by column chromatography on silica gel.

Step 2: Ester Hydrolysis

-

Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or gentle heat (50 °C) for 2-4 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~5-6.

-

The product, this compound, will precipitate out of solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Pathway II: Imidazole Ring Construction

An alternative to forming the C-C bond is to build the imidazole ring itself from acyclic precursors. The Debus-Radziszewski synthesis is a classic multicomponent reaction that achieves this by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][6]

The Debus-Radziszewski Synthesis

To apply this method to our target, 4-formylbenzoic acid (or its methyl ester) serves as the aldehyde component.[7] Glyoxal is the 1,2-dicarbonyl component, and ammonium acetate is typically used as the ammonia source.[8]

Figure 3: Debus-Radziszewski pathway for imidazole ring synthesis.

Causality and Limitations

The primary advantage of this pathway is its atom economy, combining three simple components in a single pot. However, the classical Debus-Radziszewski reaction often suffers from low yields and the formation of numerous side products.[6] The reaction mechanism is complex, involving the initial formation of a diimine from glyoxal and ammonia, which then condenses with the aldehyde.[5] Modern variations may employ catalysts like HBF₄–SiO₂ or ionic liquids to improve yields and selectivity.[8][9]

This approach is generally considered less efficient and selective for complex targets compared to cross-coupling methods. It is best suited for large-scale production where the cost of starting materials is a primary driver.

Data and Pathway Comparison

To aid in the selection of a synthetic route, the following table summarizes the key attributes of the discussed pathways.

| Feature | Pathway I: Suzuki-Miyaura Coupling | Pathway II: Debus-Radziszewski Synthesis |

| Strategy | C-C bond formation via cross-coupling | Imidazole ring formation via multicomponent condensation |

| Key Starting Materials | 4(5)-Bromo-1H-imidazole, 4-Boronobenzoic acid ester | 4-Formylbenzoic acid ester, Glyoxal, Ammonium acetate |

| Key Reagents/Catalyst | Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., K₂CO₃) | Often uncatalyzed or with an acid catalyst (e.g., Acetic Acid) |

| Typical Yields | Good to Excellent (based on analogs)[3] | Poor to Moderate[6] |

| Pros | High selectivity and regiocontrol, Excellent functional group tolerance, Milder conditions, Well-established and reliable.[4] | High atom economy, Inexpensive and readily available starting materials.[5] |

| Cons | Higher cost of palladium catalyst and boronic acid reagents, Potential need for protecting groups. | Often low yields, Formation of side-products, Harsh reaction conditions (high heat).[6] |

Conclusion and Future Outlook

For the laboratory-scale synthesis of this compound, where purity, reliability, and yield are paramount, the Suzuki-Miyaura cross-coupling reaction is the superior and recommended pathway . Its versatility and high degree of control make it the gold standard for constructing the C-C linked aryl-imidazole scaffold. While the Debus-Radziszewski synthesis offers an atom-economical alternative, its practical application is often hampered by issues with yield and purification.

As research into this valuable building block continues, further optimization of both pathways, including the development of more active and robust catalysts for cross-coupling and improved conditions for multicomponent reactions, will undoubtedly enhance the accessibility of this compound for professionals in drug development and materials science.

References

- Debus–Radziszewski imidazole synthesis - Wikipedia. [Link]

- Guchhait, S. K., et al. (2014). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry, RSC Publishing. [Link]

- Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid - PrepChem.com. [Link]

- Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd. [Link]

- Imidazole synthesis - Organic Chemistry Portal. [Link]

- Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-6. [Link]

- US4719309A - Preparation of imidazoles - Google P

- Shaikh, I. R., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.

- Suzuki Coupling - Organic Chemistry Portal. [Link]

- Tan, J., et al. (2015). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 80(1), 555-562. [Link]

- Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. nbinno.com [nbinno.com]

- 8. Imidazole synthesis [organic-chemistry.org]

- 9. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-(1H-Imidazol-4-yl)benzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Potential of a Niche Imidazole Scaffolding

In the vast landscape of heterocyclic chemistry, imidazole derivatives stand out for their remarkable versatility and presence in numerous biologically active molecules. While much attention has been focused on symmetrically substituted imidazoles, the exploration of less common isomers often unveils unique pharmacological profiles and novel therapeutic opportunities. This technical guide delves into the core of one such molecule: 4-(1H-Imidazol-4-yl)benzoic acid. As a Senior Application Scientist, this document aims to provide a comprehensive, experience-driven perspective on the synthesis, characterization, and potential applications of this intriguing compound, moving beyond a mere recitation of facts to explain the "why" behind the "how."

The Strategic Importance of the Imidazol-4-yl Moiety in Drug Design

The imidazole ring is a cornerstone in medicinal chemistry, renowned for its ability to participate in hydrogen bonding, coordinate with metal ions, and act as a bioisostere for other functional groups. The specific substitution pattern of this compound, where the benzoic acid is attached at the 4-position of the imidazole ring, presents a distinct spatial arrangement of functional groups compared to its more commonly studied 1-yl and 2-yl isomers. This unique geometry can profoundly influence its interaction with biological targets.

The presence of both a carboxylic acid (anionic at physiological pH) and an imidazole ring (capable of acting as a hydrogen bond donor and acceptor, and potentially cationic) within the same molecule creates a rich pharmacophore. This duality allows for diverse and specific interactions with enzyme active sites and receptor binding pockets.

Navigating the Synthetic Landscape: A Proposed Pathway

The synthesis of this compound is not as straightforward as its 1-yl isomer, for which numerous established protocols exist. The literature on a direct, high-yield synthesis of the 4-yl isomer is sparse. However, leveraging established principles of imidazole synthesis, a plausible and robust pathway can be designed. The Debus-Radziszewski imidazole synthesis offers a foundational, albeit indirect, approach.[1] This multicomponent reaction traditionally combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form an imidazole ring.

A more targeted approach would likely involve the construction of the imidazole ring with the desired substitution pattern already in place or the use of a pre-functionalized imidazole. A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis for this compound.

Recommended Synthetic Protocol: A Step-by-Step Guide

This protocol is a proposed route based on established organic chemistry principles, designed for adaptability and validation in a research setting.

Step 1: Synthesis of Methyl 4-(2-amino-1-hydroxy-2-oxoethyl)benzoate (Intermediate A)

-

Rationale: This step introduces the foundational atoms for the imidazole ring onto the benzoic acid backbone.

-

Procedure:

-

To a solution of methyl 4-formylbenzoate in a suitable solvent (e.g., methanol), add an equimolar amount of potassium cyanide (KCN) in water, dropwise, at 0°C.

-

Simultaneously, add a solution of ammonium chloride (NH₄Cl) in water.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting α-aminonitrile by column chromatography.

-

Step 2: Cyclization to form Methyl 4-(1H-Imidazol-4-yl)benzoate (Intermediate B)

-

Rationale: This is the key imidazole ring-forming step.

-

Procedure:

-

Dissolve Intermediate A in a suitable solvent such as formamide.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Intermediate B.

-

Step 3: Hydrolysis to this compound (Final Product)

-

Rationale: The final step to deprotect the carboxylic acid.

-

Procedure:

-

Suspend Intermediate B in a solution of sodium hydroxide (e.g., 10% aqueous NaOH).

-

Heat the mixture at reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid (HCl) to a pH of approximately 5-6.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Physicochemical Characterization and Data Interpretation

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following data should be acquired and interpreted.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons on the benzene ring (two doublets), imidazole ring protons (two singlets or doublets depending on the solvent and concentration), and a broad singlet for the carboxylic acid proton. The chemical shifts will be distinct from the 1-yl isomer. |

| ¹³C NMR | Resonances for the carboxyl carbon, the quaternary and CH carbons of the benzene ring, and the carbons of the imidazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₁₀H₈N₂O₂. |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, N-H stretch of the imidazole, and C=C and C-N stretches of the aromatic and imidazole rings. |

| Melting Point | A sharp melting point is indicative of high purity. |

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively reported, its structural motifs suggest several promising avenues for investigation. Imidazole-containing compounds have demonstrated a wide range of biological activities, including as inhibitors of enzymes like lactate dehydrogenase, which is implicated in cancer metabolism.[2]

Caption: Potential application areas for this compound.

As a Scaffold for Enzyme Inhibitors

The imidazole moiety can act as a zinc-binding group, making this compound a potential starting point for the design of metalloenzyme inhibitors. Furthermore, the overall structure could be tailored to target the active sites of various kinases or other enzymes where a combination of hydrogen bonding and ionic interactions is crucial for binding.

As a Building Block for Receptor Antagonists

The rigid structure and defined orientation of the functional groups make this compound an interesting scaffold for developing ligands for G-protein coupled receptors (GPCRs) or nuclear receptors. The benzoic acid can mimic the endogenous ligand's carboxylate, while the imidazole can form key hydrogen bonds within the receptor's binding pocket.

Conclusion and Future Directions

This compound represents a relatively underexplored area of chemical space with significant potential for drug discovery and material science. The synthetic pathway proposed herein provides a logical and experimentally sound starting point for researchers to access this molecule. The key to unlocking its full potential lies in a systematic biological evaluation against a diverse range of therapeutic targets. As our understanding of the subtle structure-activity relationships of imidazole isomers grows, compounds like this compound are poised to become valuable tools in the development of next-generation therapeutics.

References

- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.

- Cheyad, M. S., Al-qaisi, A. H. J., & Ahmed, A. (2021). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Conference Proceedings, 2394(1), 040024.

Sources

A Comprehensive Spectroscopic and Analytical Guide to 4-(1H-Imidazol-4-yl)benzoic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(1H-Imidazol-4-yl)benzoic acid (C₁₀H₈N₂O₂), a versatile heterocyclic compound with significant applications in pharmaceutical synthesis and materials science.[1][2] As a key intermediate, its unambiguous structural confirmation is paramount. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and data interpretation is explained, providing a robust framework for its characterization. All protocols described herein are designed as self-validating systems to ensure scientific integrity.

Introduction: The Structural Significance of this compound

This compound is a bifunctional molecule featuring a carboxylic acid group on a benzene ring and a C4-linked imidazole moiety. This unique arrangement makes it a valuable building block in the synthesis of bioactive compounds and metal-organic frameworks (MOFs).[1] The imidazole ring offers a basic nitrogen and the capacity for hydrogen bonding and metal coordination, while the benzoic acid provides an acidic handle for amide bond formation and other derivatizations.[2]

Accurate spectroscopic characterization is critical to confirm the identity and purity of this compound, distinguishing it from its C1-linked isomer, 4-(1H-imidazol-1-yl)benzoic acid, which exhibits different chemical and physical properties.[3][4] This guide will present a detailed, albeit predicted, spectroscopic profile based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would display distinct signals for the protons on the benzoic acid and imidazole rings, as well as the acidic protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | 12.0 - 13.0 | Broad Singlet | - | Chemical shift is concentration and temperature dependent. |

| Imidazole NH | 11.5 - 12.5 | Broad Singlet | - | Exchangeable with D₂O. |

| H-2', H-6' (Benzene) | ~8.0 | Doublet | ~8.0 | Protons ortho to the carboxylic acid group. |

| H-3', H-5' (Benzene) | ~7.8 | Doublet | ~8.0 | Protons meta to the carboxylic acid group. |

| H-2 (Imidazole) | ~7.9 | Singlet | - | Proton between the two nitrogen atoms. |

| H-5 (Imidazole) | ~7.7 | Singlet | - | Proton adjacent to the C-N bond. |

Rationale for Predictions: The chemical shifts are predicted based on the known spectra of benzoic acid and imidazole derivatives.[5][6] The protons on the benzene ring are expected to form an AA'BB' system, appearing as two doublets due to the C4 substitution. The acidic protons of the carboxylic acid and the imidazole NH are expected at very downfield shifts and will be broad due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | ~167 | Typical for carboxylic acids. |

| C-4' (Benzene) | ~140 | Carbon attached to the imidazole ring. |

| C-2 (Imidazole) | ~135 | Carbon between the two nitrogen atoms. |

| C-1' (Benzene) | ~130 | Carbon attached to the carboxylic acid group. |

| C-2', C-6' (Benzene) | ~129 | Carbons ortho to the carboxylic acid. |

| C-3', C-5' (Benzene) | ~128 | Carbons meta to the carboxylic acid. |

| C-4 (Imidazole) | ~125 | Carbon attached to the benzene ring. |

| C-5 (Imidazole) | ~115 | Carbon adjacent to the C-N bond. |

Rationale for Predictions: The predicted chemical shifts are derived from data on similar substituted benzoic acids and imidazoles.[7][8] The quaternary carbons (C-1', C-4', C-4) will typically show lower intensity signals.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable protons of the carboxylic acid and the imidazole NH.[9]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[9]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.

-

The spectral width should be set to encompass a range of 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should cover a range of 0-200 ppm.

-

NMR Workflow Diagram

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Predicted FTIR Spectral Data

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very broad due to hydrogen bonding.[10] |

| ~3100 | N-H Stretch | Imidazole | May be broad and overlap with O-H stretch. |

| ~3030 | C-H Stretch | Aromatic | |

| ~1700 | C=O Stretch | Carboxylic Acid | Strong, sharp absorption.[10] |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | |

| ~1550 | C=N Stretch | Imidazole Ring | |

| ~1300 | C-O Stretch | Carboxylic Acid | |

| ~900 - 650 | C-H Bend | Aromatic (out-of-plane) | Pattern indicative of 1,4-disubstitution. |

Rationale for Predictions: The spectrum is expected to be dominated by the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer and the strong C=O stretch.[10][11] The absorptions for the aromatic and imidazole rings are predicted based on known values for these heterocycles.[12]

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a solid sample. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the powdered sample is placed directly on the ATR crystal.

-

Instrumentation: A standard benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can offer further structural clues.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): m/z = 188.19 (as C₁₀H₈N₂O₂)

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended to confirm the elemental composition.

-

Expected Fragmentation:

-

Loss of H₂O (m/z = 170) from the carboxylic acid.

-

Loss of COOH (m/z = 143), a common fragmentation for benzoic acids.

-

Fragmentation of the imidazole ring.

-

MS Workflow Diagram

Caption: General workflow for mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated system.

Predicted UV-Vis Spectral Data

In a polar solvent like ethanol or methanol, this compound is expected to show absorption maxima characteristic of its aromatic and heterocyclic components.

Table 4: Predicted UV-Vis Absorption Maxima

| λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~230 | π → π | Benzenoid E₂ band[13] |

| ~270-280 | π → π | Benzenoid B band[13][14] |

Rationale for Predictions: The spectrum will resemble that of benzoic acid, with potential shifts due to the imidazole substituent. The extended conjugation between the benzene and imidazole rings will influence the position and intensity of the absorption bands. The exact λₘₐₓ values can be sensitive to the pH of the solution due to the potential for protonation or deprotonation of the carboxylic acid and imidazole groups.[14]

Conclusion

The structural elucidation of this compound relies on a synergistic application of multiple spectroscopic techniques. This guide provides a comprehensive, albeit predictive, framework for its characterization, grounded in established scientific principles and data from analogous compounds. The detailed protocols and workflow diagrams serve as a practical resource for researchers, ensuring the integrity and accuracy of their analytical work. Unambiguous characterization through these methods is a critical first step in the successful application of this versatile molecule in drug discovery and materials science.

References

- Angew. Chem. Int. Ed. 2018, 57, 7205.

- Green Chem. 2018, 20, 3038.

- Chem. Commun., 2013, 49, 5213.

- Org. Lett. 2013, 15, 1378.

- Org. Lett. 2015, 17, 5276.

- Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, E67, o524. [Link][3][4]

- MySkinRecipes (2026). This compound. [Link][1]

- Ningbo Inno Pharmchem Co., Ltd. (Date not specified). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. [Link][2]

- The Royal Society of Chemistry (Date not specified). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link][5]

- The Royal Society of Chemistry (Date not specified).

- Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. [Link][14]

- Doc Brown's Chemistry (Date not specified). Infrared spectrum of benzoic acid. [Link][10]

- SIELC Technologies (Date not specified). UV-Vis Spectrum of Benzoic Acid. [Link][13]

- De Gruyter (Date not specified). FT-IR Spectroscopic Study of M(Benzoic Acid).

- Doc Brown's Chemistry (Date not specified). The C-13 NMR spectrum of benzoic acid. [Link][8]

- ResearchGate (Date not specified). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid. [Link][12]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. znaturforsch.com [znaturforsch.com]

- 12. researchgate.net [researchgate.net]

- 13. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 14. pubs.rsc.org [pubs.rsc.org]

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 4-(1H-Imidazol-4-yl)benzoic Acid

Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in pharmaceutical and materials science research. The molecule's unique bifunctional nature, combining a carboxylic acid group with an imidazole moiety, makes it a versatile intermediate for synthesizing a wide array of complex molecules. This document details its physicochemical properties, outlines a representative synthetic pathway and analytical validation methods, explores its key applications in drug development and materials science, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical synthesis who require a detailed understanding of this compound's characteristics and utility.

This compound is a key organic intermediate. Its proper identification is crucial for experimental reproducibility and regulatory compliance.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 13569-97-6 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.19 g/mol | [1] |

| MDL Number | MFCD08056298 | [1] |

| Appearance | Typically a solid (powder/crystalline) | N/A |

| Storage Temperature | 2-8°C | [1] |

The structure features a benzoic acid substituted at the para-position with an imidazole ring linked at its C4 position. This specific isomeric arrangement dictates its reactivity and potential for forming targeted molecular architectures.

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and effective strategy involves a multi-step process starting from commercially available precursors. The following represents a logical and field-proven synthetic workflow.

Representative Synthetic Workflow

The causality behind this workflow is rooted in established organic chemistry principles. A protected imidazole derivative is often used to prevent unwanted side reactions at the imidazole nitrogen during the coupling stage. The Suzuki coupling is a highly efficient and widely used method for forming carbon-carbon bonds between aromatic rings. Finally, deprotection and oxidation steps yield the target carboxylic acid.

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

-

Step 1: Suzuki Coupling.

-

In a nitrogen-purged flask, dissolve 4-bromobenzaldehyde (1.0 eq) and a suitable N-protected imidazole-4-boronic acid pinacol ester (1.1 eq) in a solvent mixture such as 1,4-dioxane and water.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Heat the reaction mixture at 80-100°C and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected aldehyde intermediate.

-

-

Step 2: Oxidation to Carboxylic Acid.

-

Dissolve the crude intermediate from Step 1 in a suitable solvent like acetone or a t-butanol/water mixture.

-

Cool the solution in an ice bath and slowly add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent.

-

Allow the reaction to warm to room temperature and stir until the aldehyde is fully consumed (monitor by TLC).

-

Quench the reaction (e.g., with sodium bisulfite for KMnO₄) and filter off any solid manganese dioxide.

-

Acidify the filtrate with HCl to precipitate the protected carboxylic acid.

-

-

Step 3: Deprotection.

-

Treat the protected acid with an appropriate deprotection agent (e.g., trifluoroacetic acid for a Boc protecting group or hydrogenation for a benzyl group).

-

Monitor the reaction for completion.

-

Remove the solvent and deprotection reagents under vacuum.

-

-

Step 4: Purification.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

-

Analytical and Spectroscopic Characterization

Definitive structural validation is paramount. A combination of spectroscopic methods is required to confirm the identity, purity, and isomeric integrity of the final compound.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The key to distinguishing the 4-yl isomer from its 1-yl or 2-yl counterparts lies in the splitting patterns of the protons on the benzoic acid ring and the chemical shifts of the imidazole protons.[2] The 1,4-disubstituted (para) pattern on the benzene ring typically presents as two distinct doublets (an AA'BB' system), which is a clear differentiator from the more complex splitting seen in meta- (1,3) or ortho- (1,2) isomers.[2]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[2] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

-

Infrared (IR) Spectroscopy: Identifies key functional groups.[2] Expected signals include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C=C/C-H stretches corresponding to the aromatic rings.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A validated HPLC method can quantify the compound and any impurities.[3]

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Two doublets for the benzoic acid protons (AA'BB' system, ~7.8-8.2 ppm). Two singlets or narrow doublets for the imidazole protons (~7.5-8.0 ppm). A broad singlet for the carboxylic acid proton (>12 ppm). |

| ¹³C NMR | Signals corresponding to 10 unique carbons, including the carboxyl carbon (~165-170 ppm) and aromatic/imidazole carbons (~115-145 ppm). |

| MS (ESI+) | [M+H]⁺ peak at m/z ≈ 189.19 |

| IR (cm⁻¹) | ~3200-2500 (broad, O-H stretch), ~1700-1680 (C=O stretch), ~1610, 1500 (C=C aromatic stretches). |

General Protocol: HPLC Purity Analysis

This protocol provides a starting point for developing a method to assess the purity of this compound.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes to elute the compound and any impurities.

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230-260 nm).

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a known concentration.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable building block in several high-value research areas.

Caption: Key application areas stemming from this compound.

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various bioactive molecules.[1]

-

Histamine H2 Receptor Antagonists: The imidazole ring is a core component of many histamine receptor ligands. This molecule serves as a scaffold for developing drugs that target gastrointestinal disorders like ulcers and acid reflux.[1]

-

Enzyme Inhibitors: The structure can be elaborated to design specific inhibitors for enzymes implicated in various diseases. The benzoic acid provides a handle for amide coupling to introduce diverse functionalities, while the imidazole can interact with active site residues.[1]

-

Antimicrobial Agents: The imidazole nucleus is a well-known pharmacophore in many antifungal and antibacterial agents. This compound provides a platform for creating novel antimicrobial candidates.[1]

Materials Science

Beyond pharmaceuticals, the compound's structure is useful in advanced materials.

-

Metal-Organic Frameworks (MOFs): The molecule can act as an organic linker in the synthesis of MOFs.[1] The carboxylic acid group and the nitrogen atoms of the imidazole ring can coordinate with metal ions, creating porous structures with potential applications in gas storage, separation, and catalysis.[1][4][5]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

-

General Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][7] Avoid breathing dust and prevent contact with skin and eyes.[8][9] Wash hands thoroughly after handling.[9]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][9]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[6][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8][9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[6][7]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Disclaimer: This guide is for informational purposes only and is intended for use by qualified professionals. It is not a substitute for a comprehensive risk assessment. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid.

- ChemUniverse. (n.d.). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID [P70844].

- MySkinRecipes. (n.d.). This compound.

- KamulinBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet: 4-(1H-imidazol-2-yl)benzoic Acid.

- PrepChem. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(1H-Imidazol-1-yl)benzoic acid.

- Capot Chemical Co., Ltd. (2013). MSDS of 4-(1H-imidazol-1-yl)benzoic Acid.

- ChemicalBook. (2025). 4-(1H-IMIDAZOL-2-YL)-BENZOIC ACID | 108035-45-6.

- ChemicalBook. (2025). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID | 17616-04-5.

- ChemBK. (2024). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID.

- Fisher Scientific. (2023). SAFETY DATA SHEET: 2-(1H-Imidazol-1-yl)benzoic acid.

- ChemScene. (n.d.). 210962-27-9 | 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride.

- ChemicalBook. (n.d.). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis.

- ECHEMI. (n.d.). 17616-04-5, 4-(1H-IMIDAZOL-1-YL)BENZOICACID Formula.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid.

- Sigma-Aldrich Inc. (2024). SAFETY DATA SHEET.

- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

- Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid.

- CD Bioparticles. (n.d.). 4-(1H-Imidazol-1-yl)Benzoic Acid.

- BenchChem. (n.d.). Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block for Pharmaceutical Intermediates.

- BenchChem. (n.d.). Structural Validation of 3-(1H-imidazol-1-yl)benzoic Acid: A Comparative NMR Analysis.

- CD Bioparticles. (n.d.). 4-(1H-Imidazol-2-yl)benzoic acid.

- Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. nbinno.com [nbinno.com]

- 5. 4-(1H-Imidazol-1-yl)Benzoic Acid - CD Bioparticles [cd-bioparticles.net]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. ruixibiotech.com [ruixibiotech.com]

- 9. fishersci.com [fishersci.com]

Molecular structure of 4-(1H-Imidazol-4-yl)benzoic acid

An In-depth Technical Guide to the Molecular Structure of 4-(1H-Imidazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure, properties, and applications of this compound (IBA). As a bifunctional molecule incorporating both a hydrogen-bond-donating/accepting imidazole ring and a coordinating carboxylate group, IBA is a molecule of significant interest in medicinal chemistry and materials science. We will delve into the analytical techniques used for its structural elucidation, explore its behavior in the solid state, present a robust synthesis protocol, and discuss its pivotal role as a pharmacophore and a structural building block for advanced materials like Metal-Organic Frameworks (MOFs). This document is designed to serve as a practical resource, blending established data with field-proven insights to support research and development endeavors.

Introduction: The Significance of a Bifunctional Scaffold

This compound is a heterocyclic compound that stands out due to the strategic placement of its functional groups. The molecule consists of a benzoic acid moiety substituted at the 4-position with an imidazole ring. This unique arrangement confers a rigid, linear geometry and bifunctional character, making it an exceptionally versatile building block.

The imidazole ring is a ubiquitous pharmacophore in drug discovery, capable of acting as a proton donor, proton acceptor, and a coordinating ligand for metal ions in metalloenzymes. The benzoic acid group provides a strong acidic site for salt formation and a robust point of attachment for creating amides, esters, or for coordinating to metal ions to form extended crystalline structures.

Crucially, the connectivity of the imidazole ring is a key structural determinant. This guide focuses on the This compound isomer, where the phenyl ring is attached to the C4 carbon of the imidazole. It is essential to distinguish it from its common isomer, 4-(1H-Imidazol-1-yl)benzoic acid, where the phenyl ring is attached to the N1 nitrogen. This seemingly subtle difference profoundly impacts the molecule's electronic properties, spatial orientation, and its utility in synthesis, which will be a recurring theme in this guide.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, from selecting appropriate solvents to predicting reactivity.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| Abbreviation | 4-H2IBA | [1] |

| CAS Number | 13569-97-6 | [2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.19 g/mol | [2] |

| Appearance | Typically a white to off-white solid | - |

| Key Functional Groups | Carboxylic Acid, Imidazole, Phenyl Ring | - |

| Storage Conditions | 2-8°C, protected from light | [2] |

Elucidation of Molecular Structure

Confirming the precise molecular structure and connectivity of this compound is paramount. A multi-technique approach involving spectroscopy and crystallography is required for unambiguous validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the isomeric identity of the molecule in solution. The key to distinguishing the 4-yl isomer from the 1-yl isomer lies in the symmetry and chemical shifts of the protons on the benzoic acid ring.

-

Expert Insight: For the target 4-yl isomer, the substitution at the C4 position of the benzene ring creates a highly symmetrical AA'BB' spin system. This typically manifests as two distinct doublets in the aromatic region of the ¹H NMR spectrum, each integrating to 2H. In contrast, a 1,3-substituted isomer would show a more complex pattern, often including a triplet and multiple doublets[3].

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Predicted values based on standard substituent effects in DMSO-d₆. Actual experimental values may vary.)

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Insights |

| ¹H NMR | Carboxyl (-COOH) | > 12.0 | Broad Singlet (br s) | Highly deshielded, exchangeable proton. |

| Imidazole H2' | ~8.0 - 8.2 | Singlet (s) | Proton between two nitrogen atoms is characteristically deshielded. | |

| Benzoic Acid H2, H6 | ~7.9 - 8.1 | Doublet (d) | Protons ortho to the electron-withdrawing carboxyl group. Appears as a clean doublet due to symmetry. | |

| Benzoic Acid H3, H5 | ~7.8 - 7.9 | Doublet (d) | Protons ortho to the imidazole substituent. | |

| Imidazole H5' | ~7.7 - 7.8 | Singlet (s) | The second proton on the imidazole ring. | |

| Imidazole (-NH) | Variable | Broad Singlet (br s) | Chemical shift is concentration and temperature dependent. | |

| ¹³C NMR | Carboxyl (C=O) | ~167 | Singlet | Carbonyl carbon of the carboxylic acid. |

| Benzoic Acid C1, C4 | ~128 - 132 | Singlets | Quaternary carbons of the benzene ring. | |

| Benzoic Acid C2,C6 / C3,C5 | ~125 - 130 | Singlets | Due to symmetry, only two signals are expected for the four protonated benzene carbons. | |

| Imidazole C2', C4', C5' | ~115 - 140 | Singlets | Three distinct signals confirming the imidazole ring carbons. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

IR Spectroscopy: This technique confirms the presence of key functional groups. Expected characteristic peaks include a very broad O-H stretch from the carboxylic acid dimer centered around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, C=C aromatic stretches around 1600 cm⁻¹, and C-N stretches associated with the imidazole ring.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight (188.18 g/mol ). The fragmentation pattern can also provide structural clues, often showing loss of H₂O and CO₂ from the carboxylic acid group.

X-ray Crystallography: The Definitive Solid-State Structure

While spectroscopic methods define the molecule's connectivity, X-ray crystallography provides its precise three-dimensional structure in the solid state, including bond lengths, angles, and intermolecular interactions.

-

Structure in Coordinated State: In a series of copper, cadmium, zinc, and cobalt MOFs, the 4-HIBA⁻ ligand demonstrates its utility as a rigid, linear connector[1]. The carboxylate group typically coordinates to the metal centers, while the imidazole ring can either remain protonated and engage in hydrogen bonding or deprotonate to coordinate to another metal center, showcasing its versatile binding modes.

-

Comparative Analysis with the 1-yl Isomer: To understand the likely structure of the free ligand, we can draw valuable insights from the known crystal structure of its isomer, 4-(1H-Imidazol-1-yl)benzoic acid[4][5]. In this isomer, the imidazole and benzene rings are not coplanar, exhibiting a dihedral angle of 14.5(1)°[4][5]. The dominant intermolecular interaction is a strong O-H···N hydrogen bond between the carboxylic acid of one molecule and the unprotonated nitrogen of the imidazole ring of a neighboring molecule, forming extended chains[4][5]. It is highly probable that the 4-yl isomer engages in similar strong hydrogen-bonding interactions in its solid state.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and reliable method is the construction of the imidazole ring from a functionalized benzoic acid precursor, such as 4-formylbenzoic acid, via a multicomponent reaction.

Representative Synthesis Protocol (Radziszewski Reaction)

This protocol is based on the well-established Radziszewski imidazole synthesis, which condenses an α-dicarbonyl compound (or its equivalent), an aldehyde, and ammonia.

Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-formylbenzoic acid (1 equivalent), aqueous glyoxal (40% wt., 1.1 equivalents), and an excess of ammonium hydroxide (e.g., 10 equivalents) in a suitable solvent like ethanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Allow the mixture to cool to room temperature. A precipitate may form. Carefully neutralize the basic solution by adding glacial acetic acid dropwise until the pH is approximately 6-7. This will protonate the carboxylate and ensure the product is in its neutral, less soluble form.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.

-

Purification: The crude solid can be further purified by recrystallization from a hot ethanol/water mixture to yield the final product as a crystalline solid.

-

Self-Validation: The success of the synthesis is validated at each stage. TLC confirms the consumption of reactants. The correct pH adjustment is crucial for precipitation. Finally, the purity of the final product must be confirmed by the analytical methods described in Section 3.0 (NMR, MS) and by melting point analysis.

Applications in Research and Development

The unique molecular structure of this compound makes it a valuable component in both pharmaceutical and materials science research.

Medicinal Chemistry and Drug Discovery

The molecule is a key intermediate in the synthesis of pharmacologically active compounds, particularly histamine receptor antagonists.[2]

-

Histamine H2 Receptor Antagonists: The imidazole ring is a core component of the histamine pharmacophore. By incorporating it into larger molecules, medicinal chemists can design antagonists that block the action of histamine at the H2 receptor in the stomach's parietal cells, thereby reducing gastric acid secretion.[2][6] This makes IBA a valuable starting material for developing drugs targeting gastrointestinal disorders like peptic ulcers and GERD.[2][6]

-

Enzyme Inhibitors & Antimicrobial Agents: The ability of the imidazole moiety to coordinate with metal ions in enzyme active sites, coupled with the potential for diverse derivatization at the carboxyl group, makes IBA a promising scaffold for developing novel enzyme inhibitors and antimicrobial compounds.[2]

Materials Science: A Versatile MOF Linker

In materials science, this compound is used as a bifunctional organic linker to construct Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal nodes connected by organic linkers.

-

Structural Diversity: The rigid, linear nature of IBA allows for the creation of robust and porous frameworks. By reacting IBA with different metal salts (like Cu²⁺, Cd²⁺, Zn²⁺) under varying conditions, researchers have synthesized a wide array of MOFs with different topologies, from 1D chains to complex 3D interpenetrating networks.[1]

-

Functional Properties: The resulting MOFs exhibit promising functional properties. For instance, frameworks built with IBA have shown potential in:

MOF Assembly Concept

Caption: Conceptual diagram of IBA linkers connecting metal nodes to form a porous framework.

Conclusion

This compound is more than a simple organic molecule; it is a precisely engineered building block with significant potential. Its structural rigidity, bifunctional nature, and specific isomeric arrangement are key to its utility. A thorough understanding of its molecular structure, confirmed through a combination of spectroscopic and crystallographic analysis, is the foundation for its rational application. Whether serving as a critical intermediate in the synthesis of life-saving pharmaceuticals or as a robust linker in the design of next-generation functional materials, this compound will undoubtedly continue to be a molecule of high interest to the scientific community.

References

- MySkinRecipes. This compound.

- Li, Y., et al. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, 14(3), 1194–1205.

- PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid.